molecular formula C12H8O3 B8615012 2,8-Dihydroxydibenzofuran

2,8-Dihydroxydibenzofuran

Cat. No.: B8615012
M. Wt: 200.19 g/mol
InChI Key: VXDZJGNEPGPUEG-UHFFFAOYSA-N
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Description

2,8-Dihydroxydibenzofuran (C₁₂H₈O₃) is a dibenzofuran derivative featuring hydroxyl (-OH) groups at the 2 and 8 positions of its fused aromatic ring system. Below, we systematically compare this compound with its closest structural analogs, focusing on molecular characteristics, physical properties, and inferred chemical behavior.

Properties

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

dibenzofuran-2,8-diol

InChI

InChI=1S/C12H8O3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,13-14H

InChI Key

VXDZJGNEPGPUEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Molecular and Structural Features

Key structural differences arise from substituent groups, which influence molecular weight, polarity, and reactivity.

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Structural Notes
2,8-Dihydroxydibenzofuran C₁₂H₈O₃ 200.19 (calculated) -OH at 2,8 Not provided High polarity due to hydroxyls
2,8-Dichlorodibenzofuran C₁₂H₆Cl₂O 237.08 -Cl at 2,8 5409-83-6 Chlorine increases lipophilicity
2,8-Dibromodibenzofuran C₁₂H₆Br₂O 325.98 -Br at 2,8 10016-52-1 Higher molecular weight than Cl analog
2,8-Diiododibenzofuran C₁₂H₆I₂O 419.99 -I at 2,8 5943-11-3 Iodine contributes to heavy atom effect
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran C₁₅H₁₄O₆ 290.27 -OH at 2,8; -OCH₃ at 3,4,7 Not provided Increased complexity with methoxy groups

Key Observations :

  • Halogenation (Cl, Br, I) significantly increases molecular weight and lipophilicity.
  • Hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to halogenated analogs.
  • Methoxy groups in the trimethoxy derivative add steric bulk and alter electronic properties .

Physical Properties

Substituents critically influence melting/boiling points and phase behavior.

Compound Melting Point (°C) Boiling Point (°C) Sublimation Enthalpy (ΔsubH) Additional Data
2,8-Dichlorodibenzofuran Not reported Not reported 110.3 ± 1.2 kJ/mol at 360 K Stable under ambient conditions
2,8-Dibromodibenzofuran 226 396 Not reported Density: 1.886 g/cm³
2,8-Diiododibenzofuran Not reported Not reported Not reported No experimental data available
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran Not reported Not reported Not reported Structural data available (2D/3D)

Inferences for this compound :

  • Expected higher solubility in polar solvents (e.g., water, ethanol) than halogenated analogs due to -OH groups.
  • Likely lower thermal stability compared to halogenated derivatives, as hydroxyls may decompose at elevated temperatures.

Environmental and Toxicological Considerations

  • Chlorinated Dibenzofurans : Persistent organic pollutants (POPs) with bioaccumulation risks .
  • Hydroxylated Derivatives : Likely less persistent due to higher solubility and biodegradability, though toxicity data are absent in the evidence.

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